molecular formula C24H31N3O9 B14796672 Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid

Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid

Cat. No.: B14796672
M. Wt: 505.5 g/mol
InChI Key: YMVJINCWEIPOFL-UHFFFAOYSA-N
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Description

Nemonoxacin Malate is a novel, non-fluorinated quinolone antibiotic. It exhibits broad-spectrum antibacterial activity against a variety of pathogens, including Gram-positive cocci, Gram-negative bacilli, and atypical pathogens. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae . Nemonoxacin Malate is primarily used for the treatment of community-acquired pneumonia and acute bacterial skin and skin-structure infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Nemonoxacin Malate involves dissolving nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The solution is maintained at a temperature between 50°C and 65°C. The mole ratio of D,L-malic acid to nemonoxacin free base is specified to be between 0.95:1.0 and 1.2:1.0, with the solvent quantity being 8-14 times the weight of the nemonoxacin free base .

Industrial Production Methods: The industrial production method includes cooling crystallization, which can be either direct or gradient cooling, followed by solid-liquid separation, washing, and drying of the precipitated solid to yield the Nemonoxacin Malate active pharmaceutical ingredient (API). Additional steps may include the use of activated carbon for decolorization prior to crystallization .

Chemical Reactions Analysis

Types of Reactions: Nemonoxacin Malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: The major products formed from these reactions include various derivatives of Nemonoxacin Malate, which may exhibit different pharmacological properties .

Scientific Research Applications

Nemonoxacin Malate has a wide range of scientific research applications:

Mechanism of Action

Nemonoxacin Malate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, Nemonoxacin Malate prevents DNA synthesis, gene duplication, and cell division, leading to bacterial cell death .

Comparison with Similar Compounds

  • Levofloxacin
  • Moxifloxacin
  • Ciprofloxacin

Comparison: Nemonoxacin Malate is unique among quinolones due to its non-fluorinated structure, which reduces the risk of certain side effects associated with fluorinated quinolones. It also exhibits a broader spectrum of activity against resistant bacterial strains, making it a valuable alternative to other quinolones .

Properties

Molecular Formula

C24H31N3O9

Molecular Weight

505.5 g/mol

IUPAC Name

7-(3-amino-5-methylpiperidin-1-yl)-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

YMVJINCWEIPOFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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